[(4-Chlorophenyl)-cyanomethyl] benzoate
Description
Its structure features a 4-chlorophenyl group attached to a cyanomethyl moiety, which is esterified to a benzoyl group. This compound is part of a broader class of cyanohydrin esters, which are intermediates in organic synthesis and pharmaceutical research.
Properties
CAS No. |
19788-56-8 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
[(4-chlorophenyl)-cyanomethyl] benzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H |
InChI Key |
JIXHRDQEHLUULV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Synonyms |
α-(Benzoyloxy)-4-chlorobenzeneacetonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Key Insights and Contradictions
- Substituent Position : Anti-inflammatory activity is tolerant to chloro-substituent position (2-, 3-, or 4-) , but AQP3 inhibition favors 2,6-dichloro over 4-chloro .
- Functional Groups: Cyanomethyl groups enhance metabolic stability compared to nitro or oxoethyl groups .
- Structural Flexibility: Non-coplanar phenyl rings (dihedral angles) influence crystallization and solubility .
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